4-Chlorophenyl 4-(2-oxo-1-pyrrolidinyl)benzenesulfonate belongs to a family of compounds called phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs). [] These compounds are classified as antimitotic prodrugs, meaning they are inactive until metabolized within the body. [] PAIB-SOs, and by extension, 4-chlorophenyl 4-(2-oxo-1-pyrrolidinyl)benzenesulfonate, are specifically designed to target cancer cells expressing the enzyme CYP1A1. [] This enzyme is responsible for activating the prodrug into its cytotoxic form within the target cells. []
The primary chemical reaction involving 4-chlorophenyl 4-(2-oxo-1-pyrrolidinyl)benzenesulfonate in a biological context is its enzymatic activation by CYP1A1. [] This N-dealkylation process removes the alkyl group from the 2-imidazolidone moiety, converting the inactive prodrug into its active, cytotoxic form, a phenyl 4-(2-oxo-3-imidazolidin-1-yl)benzenesulfonate (PIB-SO). [, ]
4-Chlorophenyl 4-(2-oxo-1-pyrrolidinyl)benzenesulfonate exerts its cytotoxic effect by disrupting the microtubule network within cells. [, ] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintaining cell shape. [, ] By interfering with microtubule dynamics, the activated form of the prodrug prevents proper cell division and ultimately leads to cell death. [, ] This mechanism of action makes PAIB-SOs, and potentially 4-chlorophenyl 4-(2-oxo-1-pyrrolidinyl)benzenesulfonate, promising candidates for targeting rapidly dividing cancer cells. [, ]
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4